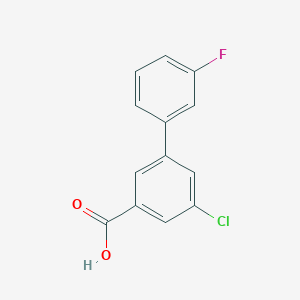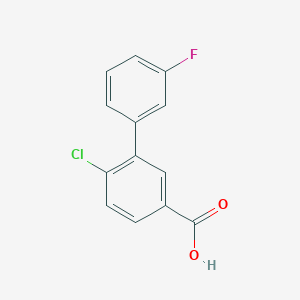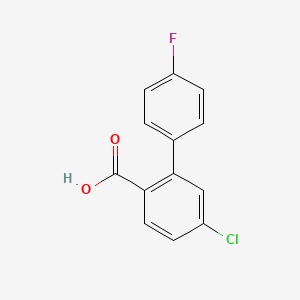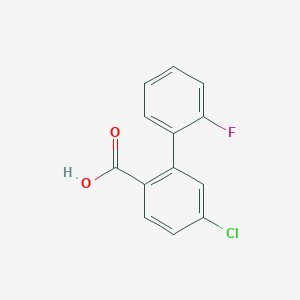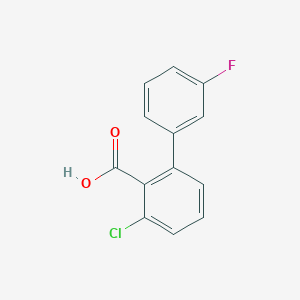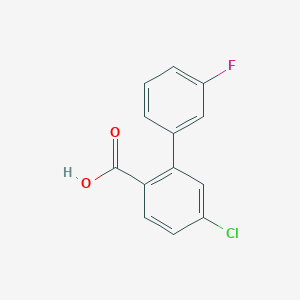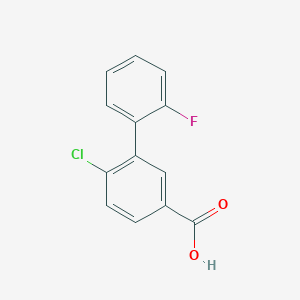
2-Chloro-5-(4-fluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-fluorophenyl)phenol (2C5FPP) is a phenolic compound with a wide range of applications in the fields of science and technology. It is a white crystalline solid with a molecular weight of 212.55 g/mol and a melting point of 78-80°C. It is a widely used chemical in research laboratories, as it can be used in the synthesis of various compounds and materials. In addition, it has been used in the development of new drugs and materials for medical applications.
Wirkmechanismus
2-Chloro-5-(4-fluorophenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a variety of drugs, including warfarin and phenytoin. By inhibiting the activity of this enzyme, 2-Chloro-5-(4-fluorophenyl)phenol, 95% can reduce the metabolism of these drugs and increase their bioavailability.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluorophenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme CYP2C9, as mentioned above. Additionally, it has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize in high yields and purity. Additionally, it is stable and can be stored for long periods of time without degradation. The major limitation of 2-Chloro-5-(4-fluorophenyl)phenol, 95% is that it is toxic and should be handled with care.
Zukünftige Richtungen
The future directions for research involving 2-Chloro-5-(4-fluorophenyl)phenol, 95% are numerous. The effects of 2-Chloro-5-(4-fluorophenyl)phenol, 95% on other enzymes and biochemical pathways should be further investigated, as well as its effects on other diseases and conditions. Additionally, its potential applications in the development of new drugs and materials should be explored. Finally, its potential toxicity should be further studied, as well as its potential for bioaccumulation in the environment.
Synthesemethoden
2-Chloro-5-(4-fluorophenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-chlorophenol and 4-fluorophenol in the presence of an acid catalyst. This reaction produces the desired product in high yield and purity. The reaction can be carried out in either aqueous or organic solvents. Additionally, the reaction can be performed at room temperature or higher temperatures.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds and materials, in the development of new drugs and materials for medical applications, and in the study of biochemical and physiological processes. Additionally, it has been used in the study of the mechanisms of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGZGBPFJVRLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673446 |
Source


|
| Record name | 4-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluorophenyl)phenol | |
CAS RN |
1214360-53-8 |
Source


|
| Record name | 4-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




